3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid
Description
3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid is a complex organic compound that features an oxazole ring, a sulfonyl group, and a propanoic acid moiety
Properties
IUPAC Name |
3-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-10-15(11(2)22-16-10)23(20,21)17(3)13-6-4-5-12(9-13)7-8-14(18)19/h4-6,9H,7-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGONQTNLIPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2=CC=CC(=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfonyl group via sulfonylation reactions. The final step often involves the attachment of the propanoic acid moiety through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for conditions involving inflammation or cancer.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazole ring may enhance binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets 3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid apart is its combination of an oxazole ring with a sulfonyl group and a propanoic acid moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
